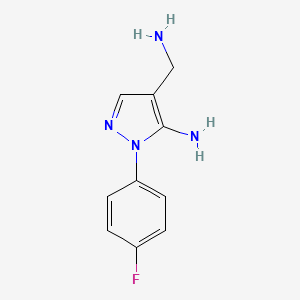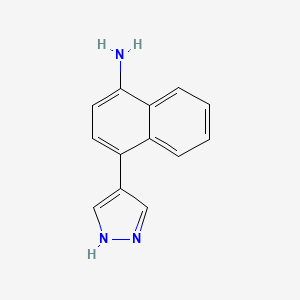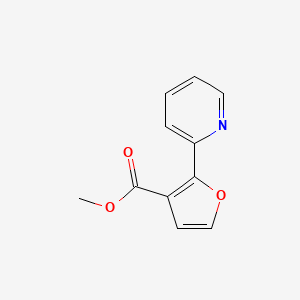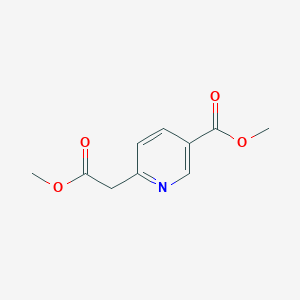
(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-メトキシフェニル)-1H-イミダゾール-2-イル)メタナミン: は、メタンアミン基とメトキシフェニル基で置換されたイミダゾール環を特徴とする化学化合物です。
準備方法
合成経路と反応条件
(4-(3-メトキシフェニル)-1H-イミダゾール-2-イル)メタナミンの合成は、通常、以下の手順を伴います。
イミダゾール環の形成: イミダゾール環は、ジカルボニル化合物とアミンを含む環化反応によって合成できます。
メトキシフェニル基による置換: メトキシフェニル基は、ホウ素試薬とパラジウム触媒を使用する鈴木・宮浦カップリング反応によって導入できます.
メタンアミン基の導入: メタンアミン基は、還元アミノ化反応によって付加できます。この反応では、アルデヒドまたはケトンを還元剤の存在下でアミンと反応させます。
工業生産方法
(4-(3-メトキシフェニル)-1H-イミダゾール-2-イル)メタナミンの工業生産には、大規模なバッチプロセスまたは連続フロープロセスが使用され、最適化された反応条件によって高収率と高純度が確保されます。自動反応器やクロマトグラフィーや結晶化などの高度な精製技術の使用は、工業環境では一般的です。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基において酸化反応を起こし、アルデヒドまたはカルボン酸を生成します。
還元: 還元反応は、イミダゾール環またはメタンアミン基を標的にし、アミンまたはアルコールを生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が頻繁に使用されます。
置換: 求電子置換反応は、多くの場合、ハロゲン (Cl2、Br2) やニトロ化剤 (HNO3) などの試薬を伴います。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: 第一級または第二級アミンの生成。
置換: 芳香環へのハロゲン、ニトロ基、またはその他の官能基の導入。
科学的研究の応用
(4-(3-メトキシフェニル)-1H-イミダゾール-2-イル)メタナミン: は、科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 様々な生体標的と相互作用する能力から、潜在的な薬物候補として研究されています。
作用機序
(4-(3-メトキシフェニル)-1H-イミダゾール-2-イル)メタナミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。この化合物はこれらの標的に結合し、それらの活性を調節して、様々な生物学的効果を引き起こします。 正確な経路と分子標的は、化合物が使用される特定の用途と文脈によって異なります .
類似の化合物との比較
類似の化合物
(4-(3-メトキシフェニル)チアゾール-2-イル)メタナミン: イミダゾール環ではなくチアゾール環を持つ類似の構造.
3-メトキシフェネチルアミン: 類似のメトキシフェニル基を持つが、エチルアミン側鎖を持つ.
4-メトキシベンジルアミン: ベンジルアミン側鎖を持つメトキシフェニル基を含む.
独自性
- (4-(3-メトキシフェニル)-1H-イミダゾール-2-イル)メタナミンは、イミダゾール環とメトキシフェニル基の両方が存在することで、その類似体とは異なる独自の化学的特性と潜在的な生物活性を備えています。
類似化合物との比較
Similar Compounds
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamine: Similar structure but with a thiazole ring instead of an imidazole ring.
3-Methoxyphenethylamine: Similar methoxyphenyl group but with an ethylamine side chain.
4-Methoxybenzylamine: Contains a methoxyphenyl group with a benzylamine side chain.
Uniqueness
- The presence of both the imidazole ring and the methoxyphenyl group in (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine provides unique chemical properties and potential biological activities that are distinct from its analogs.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
[5-(3-methoxyphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-9-4-2-3-8(5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChIキー |
KQKGNSGBFGIRFI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CN=C(N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)







![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)




![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)
